2-[4-(3-Azetidinyl)phenyl]butanoic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the class of butanoic acids and features an azetidine moiety, which is a four-membered nitrogen-containing ring. The presence of the azetidine ring may contribute to its pharmacological properties, making it a candidate for various therapeutic applications.
The compound can be classified under organic compounds, specifically as a substituted butanoic acid. Its structure includes both aliphatic (the butanoic acid part) and aromatic (the phenyl group) components, indicating its potential for diverse interactions in biological systems. The azetidine group enhances its structural complexity and may influence its reactivity and binding properties in biological contexts.
The synthesis of 2-[4-(3-Azetidinyl)phenyl]butanoic acid typically involves several steps, often starting with the formation of the azetidine ring followed by coupling with a butanoic acid derivative.
The molecular formula of 2-[4-(3-Azetidinyl)phenyl]butanoic acid can be represented as C13H17N, indicating the presence of 13 carbon atoms, 17 hydrogen atoms, and one nitrogen atom.
InChI=1S/C13H17N/c1-2-4-11(5-3-1)13-10-15(6-7-16-13)12-8-14-9-12/h1-5,12-14H,6-10H2.2-[4-(3-Azetidinyl)phenyl]butanoic acid can undergo various chemical reactions typical for carboxylic acids and amines:
The mechanism of action for 2-[4-(3-Azetidinyl)phenyl]butanoic acid is primarily investigated in relation to its potential pharmacological effects. The azetidine moiety may facilitate interaction with biological targets such as enzymes or receptors.
The compound's stability under various pH conditions should also be assessed to understand its behavior in biological systems.
2-[4-(3-Azetidinyl)phenyl]butanoic acid has potential applications in:
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: